Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate
Overview
Description
Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H8INO3 and a molecular weight of 329.09 g/mol This compound is known for its unique structure, which includes an isoquinoline core substituted with hydroxy, iodo, and carboxylate groups
Preparation Methods
The synthesis of Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of an isoquinoline derivative followed by esterification and hydroxylation reactions . The reaction conditions often require the use of specific reagents such as iodine, methanol, and catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to enhance yield and purity while ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and iodo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate can be compared with other isoquinoline derivatives such as:
- Methyl 4-Hydroxy-8-bromoisoquinoline-3-carboxylate
- Methyl 4-Hydroxy-8-chloroisoquinoline-3-carboxylate
- Methyl 4-Hydroxy-8-fluoroisoquinoline-3-carboxylate
These compounds share a similar core structure but differ in the halogen substituentThis compound is unique due to the presence of the iodine atom, which can enhance its reactivity and binding properties compared to its bromo, chloro, and fluoro counterparts .
Properties
IUPAC Name |
methyl 4-hydroxy-8-iodoisoquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO3/c1-16-11(15)9-10(14)6-3-2-4-8(12)7(6)5-13-9/h2-5,14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHWAYZKTGAGFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1O)C=CC=C2I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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